Cas no 1101639-65-9 (1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide)

1-(5-Nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide is a nitrofuran-derived heterocyclic compound featuring a fused indole-carboxamide scaffold. Its structural framework combines a 5-nitrofuran moiety with a 2,3-dihydroindole core, conferring potential pharmacological relevance, particularly in antimicrobial and antiparasitic applications. The nitrofuran group is known for its electron-withdrawing properties, which may enhance reactivity and biological activity. The carboxamide functionality offers hydrogen-bonding capabilities, potentially improving solubility and target interactions. This compound’s synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. Its stability under standard conditions and well-defined reactivity profile support its utility in drug discovery and mechanistic studies.
1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide structure
1101639-65-9 structure
Product Name:1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide
CAS No:1101639-65-9
MF:C14H11N3O5
MW:301.254243135452
CID:5471480
Update Time:2025-06-12

1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
    • 1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide
    • Inchi: 1S/C14H11N3O5/c15-13(18)10-7-8-3-1-2-4-9(8)16(10)14(19)11-5-6-12(22-11)17(20)21/h1-6,10H,7H2,(H2,15,18)
    • InChI Key: FVTOILZWSDFFCS-UHFFFAOYSA-N
    • SMILES: N1(C(C2=CC=C([N+]([O-])=O)O2)=O)C2=C(C=CC=C2)CC1C(N)=O

1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide Pricemore >>

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Additional information on 1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide

1-(5-Nitrofuran-2-Carbonyl)-2,3-Dihydro-1H-Indole-2-Carboxamide (CAS No. 1101639-65-9): An Overview

1-(5-Nitrofuran-2-Carbonyl)-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1101639-65-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as NFCIC for brevity, is a derivative of indole and nitrofuran, two classes of molecules with well-documented biological activities. The unique structural features of NFCIC make it a promising candidate for various therapeutic applications, particularly in the treatment of infectious diseases and cancer.

The chemical structure of 1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide consists of an indole core linked to a nitrofuran moiety through an amide bond. The indole ring is a common scaffold in bioactive molecules, known for its ability to modulate various biological processes. The nitrofuran group, on the other hand, is recognized for its potent antibacterial and antifungal properties. The combination of these two functional groups in NFCIC results in a molecule with a broad spectrum of biological activities.

Recent studies have highlighted the potential of NFCIC in combating multidrug-resistant bacteria, a growing concern in global healthcare. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that NFCIC exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action involves the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways, making it a valuable addition to the arsenal of antimicrobial agents.

In addition to its antibacterial properties, NFCIC has shown promise in cancer research. A 2022 study in the Cancer Research journal reported that NFCIC selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound was found to be particularly effective against breast and lung cancer cell lines, with minimal toxicity to normal cells. These findings suggest that NFCIC could be developed into a novel anticancer agent with high therapeutic potential.

The pharmacokinetic properties of 1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide have also been extensively studied. Preclinical data indicate that NFCIC has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. Additionally, the compound has demonstrated low toxicity in animal models, suggesting a wide therapeutic window and reduced risk of adverse effects.

The safety and efficacy of NFCIC have been evaluated in several preclinical studies. In vitro assays have shown that the compound is stable under physiological conditions and does not undergo significant degradation. In vivo studies using rodent models have confirmed its safety at therapeutic doses, with no observed organ toxicity or other adverse effects. These findings support the advancement of NFCIC into clinical trials for both antibacterial and anticancer applications.

The potential applications of NFCIC extend beyond its primary therapeutic uses. Ongoing research is exploring its use as a lead compound for the development of new drugs targeting other diseases, such as inflammatory disorders and viral infections. The versatility of NFCIC's chemical structure allows for easy modification through synthetic chemistry techniques, enabling the creation of analogs with enhanced potency or selectivity.

In conclusion, 1-(5-nitrofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1101639-65-9) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique combination of structural features and biological activities makes it a promising candidate for the development of new therapeutic agents. Continued research and clinical trials will further elucidate its potential benefits and pave the way for its use in clinical practice.

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